Ginsenoside Rd2

Descripción general

Descripción

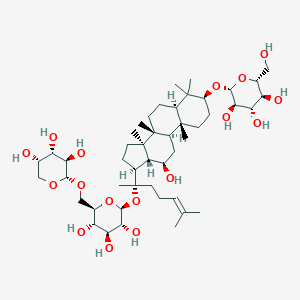

Ginsenoside Rd2 is a glycosylated tetracyclic triterpene belonging to the group of dammarene-type ginsenosides. These compounds are the principal components of ginseng, a medicinal herb traditionally used in Asian countries for its various health benefits. Ginsenosides like Rd2 are synthesized through a complex biosynthetic pathway involving multiple enzymes, including glycosyltransferases that add sugar moieties to precursor molecules .

Synthesis Analysis

The synthesis of ginsenoside Rd2 involves the action of specific enzymes known as UDP-glycosyltransferases (UGTs). In a study by , two UGTs, PgUGT74AE2 and PgUGT94Q2, were identified as key enzymes in the biosynthesis of ginsenosides. PgUGT94Q2, in particular, was shown to transfer a glucose moiety to ginsenoside Rh2 to form ginsenoside Rd. This discovery has facilitated the production of specific ginsenosides like Rd2 through yeast fermentation, providing a method for producing these compounds outside of the traditional plant cultivation system.

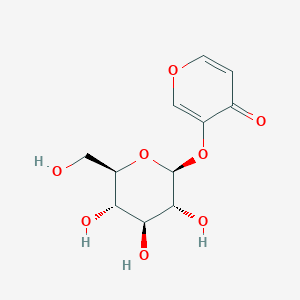

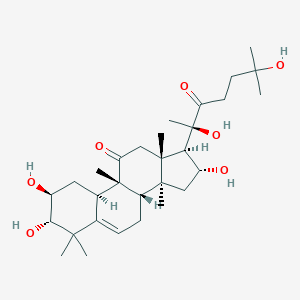

Molecular Structure Analysis

Ginsenoside Rd2's structure is characterized by its glycosylation pattern. It is derived from the protopanaxadiol (PPD) type ginsenosides, which have sugar moieties attached to their hydroxyl groups. The molecular structure of Rd2 includes a glucose moiety attached to the C3 hydroxyl group of its precursor, Rh2, which is a result of the enzymatic activity of PgUGT94Q2 .

Chemical Reactions Analysis

The conversion of ginsenosides from one form to another can be achieved through enzymatic reactions. For instance, ginsenoside Rd can be produced from ginsenoside Rc using an enzyme called alpha-L-arabinofuranosidase from Caldicellulosiruptor saccharolyticus . Although this paper specifically discusses the conversion to Rd, it is indicative of the types of chemical reactions that ginsenosides can undergo, which may also apply to the conversion of related compounds like Rd2.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ginsenoside Rd2 are not detailed in the provided papers, ginsenosides, in general, are known for their amphiphilic nature due to the presence of hydrophilic sugar moieties and a hydrophobic steroid-like structure. This characteristic influences their solubility and interaction with biological membranes, which is critical for their medicinal effects .

Relevant Case Studies

Several studies have explored the biological activities of ginsenosides, including Rd2 and its closely related compounds. For example, ginsenoside Rd has been shown to elicit Th1 and Th2 immune responses in mice when used as an adjuvant with ovalbumin, suggesting its potential as an immunological adjuvant . Additionally, ginsenoside Rd has been reported to attenuate tau phosphorylation in various parts of the brain and spinal cord, indicating its potential neuroprotective effects in the context of Alzheimer's disease . These studies provide insight into the therapeutic applications of ginsenosides and underscore the importance of understanding their synthesis and properties.

Aplicaciones Científicas De Investigación

-

Biotransformation of Ginsenosides

- Field : Microbiology

- Application Summary : Ginsenosides Rg1, Rc, and Rb2, found in the stems and leaves of ginseng plants, can be biotransformed into rare ginsenosides F1, compound Mc1, and Rd2 .

- Methods : A fungal strain YMS6 (Penicillium sp.) was screened from the soil as a biocatalyst for the deglycosylation of major ginsenosides . Under optimal fermentation conditions, the yields of F1, C-Mc1, and Rd2 were 97.95%, 68.64%, and 79.58%, respectively .

- Results : This study provides a new microbial resource for the selective conversion of protopanaxadiol-type and protopanaxatriol-type major saponins into rare ginsenosides .

-

Anti-melanogenic Effects

- Field : Dermatology

- Application Summary : Ginsenoside Rd2 can be obtained by enzymolysis of an accessible extract composed of ginsenoside Rb1 and Rd . The rare ginsenosides obtained by enzymolysis had excellent anti-melanogenic effect .

- Methods : B16F10 cells were incubated in 96-well plates at a density of 1×10^4 cells/well and were cultured for 24 hours. The cells were then treated with different doses of samples for 48 hours, and then treated with MTT solution .

- Results : The four rare ginsenosides decreased tyrosinase activity, melanin content and microphthalmia-associated transcription factor (MITF) expression level, more greatly than their primary ginsenosides .

-

Biosynthesis and Metabolic Engineering

- Field : Biotechnology

- Application Summary : The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production .

- Methods : The key enzymes involved in the biosynthetic pathways of rare ginsenosides are summarized. The recent progress in metabolic engineering of rare ginsenosides is presented .

- Results : The discovery of more glycosyltransferases and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

-

Better Utilization of P. notoginseng Waste

- Field : Waste Management

- Application Summary : The stems and leaves of Panax notoginseng contain high saponins, but they are often discarded as agricultural waste. In this study, the predominant ginsenosides Rg1, Rc, and Rb2, presented in the stems and leaves of ginseng plants, were biotransformed into value-added rare ginsenosides F1, compound Mc1 (C-Mc1), and Rd2, respectively .

- Methods : A fungal strain YMS6 (Penicillium sp.) was screened from the soil as a biocatalyst with high selectivity for the deglycosylation of major ginsenosides .

- Results : This study provides a new microbial resource for the selective conversion of protopanaxadiol-type and protopanaxatriol-type major saponins into rare ginsenosides via the whole-cell biotransformation and offers a solution for the better utilization of P. notoginseng waste .

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSADJAYQOCDD-FDDSVCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317046 | |

| Record name | Ginsenoside Rd2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Rd2 | |

CAS RN |

83480-64-2 | |

| Record name | Ginsenoside Rd2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rd2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)